2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride
Description
2-[(Propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is a halogenated acetamide derivative characterized by a trifluoromethyl-substituted phenyl ring and an isopropylamino group attached to the acetamide backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
2-(propan-2-ylamino)-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.ClH/c1-8(2)16-7-11(18)17-10-6-4-3-5-9(10)12(13,14)15;/h3-6,8,16H,7H2,1-2H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMQYJFUTQKPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)NC1=CC=CC=C1C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(Propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride, with the CAS Number 1156725-78-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₅ClF₃N₂O
- Molecular Weight : 331.16 g/mol
- CAS Number : 1156725-78-8
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor for certain enzymes involved in cellular signaling pathways.
Target Enzymes and Pathways
- Protein Kinases : The compound shows potential inhibitory effects on various protein kinases, which are crucial for cell signaling and regulation.
- Voltage-Sensitive Sodium Channels : It has been noted for its binding affinity to neuronal voltage-sensitive sodium channels, which can influence neuronal excitability and neurotransmission.
Anticonvulsant Activity
Research has indicated that derivatives similar to this compound exhibit anticonvulsant properties. In a study involving several compounds, it was found that certain trifluoromethyl-anilide derivatives demonstrated significant efficacy in models of seizure activity, particularly in maximal electroshock (MES) tests and the pentylenetetrazole model .
Cytotoxicity and Selectivity
In vitro assays have shown that this compound may possess cytotoxic effects against various cancer cell lines. The selectivity of the compound towards cancerous cells compared to normal cells is a critical aspect of its biological profile.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| K562 (Leukemia) | 1.5 | 10 |
| MCF7 (Breast) | 3.0 | 5 |
| HeLa (Cervical) | 4.5 | 3 |
Case Studies
- Study on Anticonvulsant Activity : A series of experiments conducted on N-phenyl-acetamide derivatives highlighted the role of trifluoromethyl substitutions in enhancing anticonvulsant activity. The study concluded that compounds with similar structures could be promising candidates for further development as antiepileptic drugs .
- Cytotoxicity Analysis : Another investigation focused on the cytotoxic effects of various acetamide derivatives, including the target compound. The results indicated significant inhibition of cell proliferation in certain cancer cell lines, suggesting potential therapeutic applications in oncology .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their differences are summarized below:
Functional Group Impact
- Trifluoromethyl Group : Enhances electronegativity and metabolic stability compared to methoxy or methyl groups .
- Isopropylamino Group: Improves solubility via protonation in the hydrochloride form, contrasting with non-polar alkyl chains (e.g., butan-2-yl in ).
- Hydrochloride Salt : Increases aqueous solubility compared to free-base analogs, critical for bioavailability in drug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
